molecular formula C19H16N2O3S B11607954 ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11607954
M. Wt: 352.4 g/mol
InChI Key: FFAFWKCKDUPPAV-FVLYSNIGSA-N
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Description

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine moiety, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a thiophene carboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol derivative.

Scientific Research Applications

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and pyridine-containing molecules. Examples are:

  • Thiophene-2-carboxylate derivatives
  • Pyridine-2-carboxylate derivatives
  • Phenylamino-substituted thiophenes

Uniqueness

What sets ethyl (5Z)-4-oxo-2-(phenylamino)-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-2-ylmethylidene)thiophene-3-carboxylate

InChI

InChI=1S/C19H16N2O3S/c1-2-24-19(23)16-17(22)15(12-14-10-6-7-11-20-14)25-18(16)21-13-8-4-3-5-9-13/h3-12,22H,2H2,1H3/b15-12-,21-18?

InChI Key

FFAFWKCKDUPPAV-FVLYSNIGSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=N2)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=N2)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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